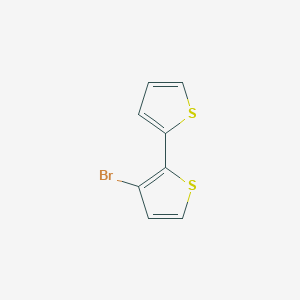

3-Bromo-2,2'-bithiophene

Übersicht

Beschreibung

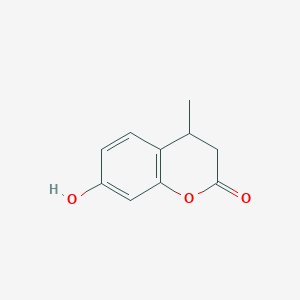

3-Bromo-2,2’-bithiophene is a chemical compound with the molecular formula C8H5BrS2 . It has an average mass of 245.159 Da and a monoisotopic mass of 243.901596 Da . It is also known by other names such as 2,2’-Bithiophene, 3-bromo- [ACD/Index Name], 3-Brom-2,2’-bithiophen [German] [ACD/IUPAC Name], and 3-Bromo-2,2’-bithiophène [French] [ACD/IUPAC Name] .

Synthesis Analysis

The synthesis of 3-Bromo-2,2’-bithiophene involves several steps and can be achieved through various methods. One such method involves the use of Brønsted or Lewis Acid . Another method involves the use of cyclohexylmagnesium bromide in the presence of iron, nickel, and palladium as catalysts under optimized mild reaction conditions .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,2’-bithiophene can be analyzed using various techniques. For instance, the all-conjugated diblock copolymers poly (3-hexylthiophene-block-3- (2-ethylhexyl)thiophene)s (P (3HT-b-3EHT)s) were designed and synthesized via a modified Grignard metathesis (GRIM), a type of quasi-living polymerization .Chemical Reactions Analysis

3-Bromo-2,2’-bithiophene can undergo several chemical reactions. For example, it can react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . It can also be synthesized from 2,2′-bithiophene .Physical And Chemical Properties Analysis

3-Bromo-2,2’-bithiophene has a flash point of 126.8±23.2 °C and an index of refraction of 1.660 . It has a molar refractivity of 55.3±0.3 cm^3 . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

3-Bromo-2,2'-bithiophene is instrumental in synthesizing poly(3,3′-dialkyl-2,2′-bithiophene)s, which are π-conjugated polymers with significant conductivity, depending on the alkyl chain length. These polymers are synthesized through the oxidative polymerization process, showcasing their potential in electronic applications (Hoffmann et al., 2000).

Organic Solvent Solubility

3-Bromo-2,2'-bithiophene derivatives exhibit varying solvatochromic properties based on the substitution type. Brominated compounds, in particular, demonstrate high filmability and solvatochromism, highlighting their potential in polythiophene applications (Mucci et al., 2006).

Water Soluble Oligothiophenes

Polyhydroxyl oligothiophenes, synthesized from 3-Bromo-2,2'-bithiophene, are used as precursors for water-soluble 'self-doping' oligothiophenes. This highlights its role in the development of novel materials with enhanced solubility and conductivity properties (Barbarella & Zambianchi, 1994).

Electron-Transport Materials

3-Bromo-2,2'-bithiophene is used in the synthesis of electron-transport materials, particularly in the formation of bis(perylene diimide)–donor electron-transport materials. This demonstrates its significance in the development of organic field-effect transistors (Zhang et al., 2013).

X-Ray Structural Analysis

The molecular structure of 3-Bromo-2,2'-bithiophene derivatives has been analyzed through X-ray crystallography. This provides insights into the structural basis for their properties and applications in various fields, including materials science and electronics (Antolini et al., 1998).

Optoelectronic Properties

The optoelectronic properties of poly(3-substituted-2,2'-bithiophene)s, synthesized using 3-Bromo-2,2'-bithiophene, have been extensively studied. These properties are influenced by the type of electrolytic media used during polymerization, showcasing the versatility of these materials in optoelectronic applications (Miao et al., 2001).

Safety And Hazards

3-Bromo-2,2’-bithiophene may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Eigenschaften

IUPAC Name |

3-bromo-2-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS2/c9-6-3-5-11-8(6)7-2-1-4-10-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEZRRZWTSRZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394225 | |

| Record name | 3-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,2'-bithiophene | |

CAS RN |

19690-69-8 | |

| Record name | 3-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3049105.png)

![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)

![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride](/img/structure/B3049116.png)